4-Bromo-6-chloro-2-fluoro-3-iodobenzoic acid
CAS No.:
Cat. No.: VC17413572
Molecular Formula: C7H2BrClFIO2
Molecular Weight: 379.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H2BrClFIO2 |
|---|---|
| Molecular Weight | 379.35 g/mol |
| IUPAC Name | 4-bromo-6-chloro-2-fluoro-3-iodobenzoic acid |
| Standard InChI | InChI=1S/C7H2BrClFIO2/c8-2-1-3(9)4(7(12)13)5(10)6(2)11/h1H,(H,12,13) |
| Standard InChI Key | ORNHTXANAZCLNY-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=C(C(=C1Br)I)F)C(=O)O)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a benzoic acid backbone substituted at the 2-, 3-, 4-, and 6-positions with fluorine, iodine, bromine, and chlorine, respectively. The IUPAC name—4-bromo-6-chloro-2-fluoro-3-iodobenzoic acid—reflects this substitution pattern, with numbering starting from the carboxylic acid group at position 1. The canonical SMILES representation (C1=C(C(=C(C(=C1Br)I)F)C(=O)O)Cl) confirms the spatial arrangement of substituents.
Crystallographic and Stereochemical Considerations
While no single-crystal X-ray data exists for this specific compound, analogous halogenated benzoic acids exhibit planar aromatic rings with halogen substituents adopting positions perpendicular to the ring plane to minimize steric hindrance . The presence of iodine (atomic radius: 1.98 Å) introduces significant steric bulk compared to smaller halogens like fluorine (0.64 Å), potentially influencing reactivity at adjacent positions .
Synthesis and Manufacturing
Halogenation Strategies
Industrial synthesis likely employs sequential halogenation steps, though detailed protocols remain proprietary. A patent for the related compound 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester (CAS 111018740B) outlines a multi-step process involving:
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Friedel-Crafts bromination of a fluorobenzene precursor
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Chlorination using sulfuryl chloride (SO₂Cl₂)
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Iodination via halogen exchange or electrophilic substitution .
For 4-bromo-6-chloro-2-fluoro-3-iodobenzoic acid, a plausible route might involve:
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Initial fluorination via Balz-Schiemann reaction
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Directed ortho-metalation using LDA (lithium diisopropylamide) to introduce iodine
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Electrophilic bromination/chlorination under acidic conditions
Yield Optimization Challenges
The competing electronic effects of halogens complicate regioselective synthesis:
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Fluorine's strong -I effect deactivates the ring toward electrophilic substitution
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Iodine's +M effect activates specific positions but suffers from poor leaving group ability
Typical yields for such multi-halogenated compounds range from 12-35%, necessitating chromatographic purification .
Physicochemical Properties
The elevated density and low solubility align with trends observed in polyhalogenated aromatics, where London dispersion forces dominate intermolecular interactions . The decomposition point suggests thermal instability above 176°C, likely due to sequential halogen loss.
Reactivity and Functionalization
Electrophilic Aromatic Substitution
Despite the ring's deactivation by electron-withdrawing groups, the iodine substituent facilitates directed metalation. Studies on 5-substituted 1,3-difluorobenzenes demonstrate that iodine directs lithiation to the adjacent position with 85% regioselectivity at -78°C . This enables sequential functionalization:
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Iodine-Lithium Exchange:
Followed by quenching with electrophiles (e.g., CO₂, alkyl halides) -
Nucleophilic Halogen Replacement:
Bromine and chlorine undergo SNAr reactions with amines/thiols under forcing conditions (DMF, 120°C)
Carboxylic Acid Derivatives
The -COOH group permits standard derivatization:
| Derivative | Reagent | Application |
|---|---|---|
| Acid Chloride | SOCl₂, PCl₅ | Amide coupling |
| Methyl Ester | CH₃OH/H₂SO₄ | Prodrug synthesis |
| Acyl Hydrazide | NH₂NH₂ | Heterocycle construction |
Notably, the steric bulk of adjacent halogens slows acylation kinetics—second-order rate constants for esterification are 3-5x slower than unsubstituted benzoic acids.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a key building block in:
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Kinase Inhibitors: Halogen-rich aromatics improve target binding via halogen bonding (e.g., EGFR inhibitors)
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Antibiotics: Iodoarenes undergo Ullmann couplings to form biaryl motifs in macrolide derivatives
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PET Tracers: Iodine-123/131 isotopes allow radiopharmaceutical applications
Agrochemical Development
Field trials demonstrate utility in:
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Herbicides: Halogenation patterns disrupt plant auxin transport
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Fungicides: Iodine-containing compounds show EC₅₀ < 1 μM against Phytophthora infestans
| Hazard Category | GHS Code | Precautionary Statements |
|---|---|---|
| Acute Oral Toxicity | H302 | P301+P317: IF SWALLOWED |
| Skin Irritation | H315 | P302+P352: IF ON SKIN |
| Eye Damage | H319 | P305+P351+P338: EYE EXPOSURE |
| Respiratory Irritation | H335 | P261: Avoid breathing dust |
Safety protocols mandate:
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NIOSH-approved respirators (N95) during powder handling
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Butyl rubber gloves and chemical goggles
Environmental Impact
Biodegradation studies on analogous iodoarenes show:
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90% persistence in soil after 60 days (OECD 307)
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Bioaccumulation factor (BCF) of 350 in Daphnia magna
These data necessitate stringent waste management under EPA 40 CFR 261.24.
Recent Advancements
Catalytic Dehalogenation
Palladium-catalyzed reductive cleavage (H₂, 50 psi) removes iodine selectively:
This enables sequential modification of halogen sites for structure-activity studies .
Continuous Flow Synthesis
Microreactor technology improves yield (45% vs. batch 28%) by:
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